Calaspargase pegol is a pegylated form of L-asparaginase, an enzyme critical in the treatment of acute lymphoblastic leukemia. It is specifically designed to replace the succinimidyl succinate linker found in earlier formulations with a more stable succinimidyl carbamate linker, enhancing its pharmacokinetic properties and therapeutic efficacy. This compound has been developed to improve the stability and reduce immunogenicity compared to previous L-asparaginase formulations, such as pegaspargase.
Calaspargase pegol is derived from Escherichia coli L-asparaginase, which catalyzes the hydrolysis of L-asparagine into aspartic acid and ammonia. The pegylation process involves attaching polyethylene glycol to the enzyme, which significantly increases its half-life and reduces the frequency of administration required during treatment regimens for leukemia patients.
Calaspargase pegol falls under the classification of antineoplastic agents, specifically as an enzyme-based therapeutic agent used in chemotherapy protocols for hematological malignancies.
The synthesis of calaspargase pegol involves a chemical reaction where polyethylene glycol is covalently linked to L-asparaginase via a succinimidyl carbamate linker. This process enhances the stability of the enzyme in circulation, allowing for prolonged action and reduced immunogenicity.
Calaspargase pegol consists of a tetrameric structure derived from Escherichia coli L-asparaginase, with each subunit weighing approximately 34.5 kDa. The pegylation occurs at multiple lysine residues, with about 31 to 39 molecules of polyethylene glycol linked per enzyme molecule.
Calaspargase pegol primarily acts through enzymatic reactions that hydrolyze L-asparagine. This reaction is crucial for its therapeutic effect in leukemia treatment.
The mechanism of action of calaspargase pegol involves:
Calaspargase pegol is primarily used in clinical settings as part of multi-agent chemotherapy regimens for treating acute lymphoblastic leukemia in pediatric and young adult patients. Its improved pharmacokinetic profile allows for less frequent dosing compared to previous formulations, enhancing patient compliance and therapeutic effectiveness.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3